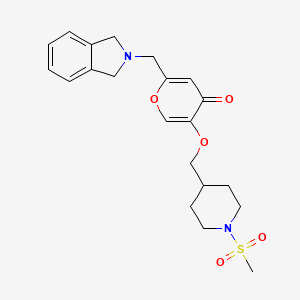
Martinostat (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Martinostat (hydrochloride) is a potent histone deacetylase inhibitor (HDACi) that targets recombinant class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) with low nanomolar affinities . It is used in various scientific research applications, particularly in the field of neuroepigenetics and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Martinostat involves the following steps:
Formation of the Adamantane Derivative: The adamantane derivative is synthesized by reacting adamantane with formaldehyde and dimethylamine.
Coupling Reaction: The adamantane derivative is then coupled with a benzaldehyde derivative to form an intermediate.
Hydroxamic Acid Formation: The intermediate undergoes a reaction with hydroxylamine to form the final product, Martinostat.
Industrial Production Methods: Industrial production of Martinostat follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Use of high-purity reagents.
- Controlled reaction temperatures and pressures.
- Purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: Martinostat can undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions can occur at the benzaldehyde derivative stage during synthesis.
Substitution: Substitution reactions are involved in the formation of the adamantane derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like formaldehyde and dimethylamine are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of Martinostat.
Reduction: Reduced intermediates during synthesis.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
Martinostat has a wide range of scientific research applications:
Neuroepigenetics: It is used to study the role of histone deacetylases in the brain and their impact on gene expression and behavior.
Cancer Research: Martinostat is investigated for its potential to inhibit tumor growth by targeting histone deacetylases involved in cancer cell proliferation.
Drug Development: It serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and selectivity.
Mechanism of Action
Martinostat exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, resulting in changes in chromatin structure and gene expression . The molecular targets of Martinostat include class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) . The pathways involved in its mechanism of action are related to epigenetic regulation and gene transcription .
Comparison with Similar Compounds
Vorinostat: Another histone deacetylase inhibitor with a similar mechanism of action.
Entinostat: Targets similar histone deacetylase isoforms and is used in cancer research.
Crebinostat: Shares structural similarities and is also used in neuroepigenetics research.
Uniqueness of Martinostat: Martinostat is unique due to its high selectivity for class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) with low nanomolar affinities . Its ability to be tagged with carbon-11 for PET imaging makes it a valuable tool for in vivo studies of histone deacetylase activity .
Properties
Molecular Formula |
C22H31ClN2O2 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22;/h2-7,18-20,26H,8-15H2,1H3,(H,23,25);1H/b7-6+; |
InChI Key |
MRSVJZJSPMLBEO-UHDJGPCESA-N |
Isomeric SMILES |
CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(trifluoromethyl)phenyl]isoquinoline-3-carbohydrazide](/img/structure/B10861639.png)

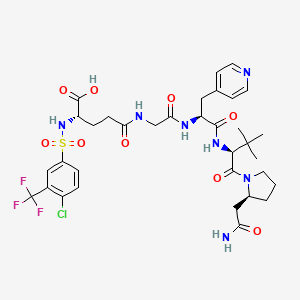
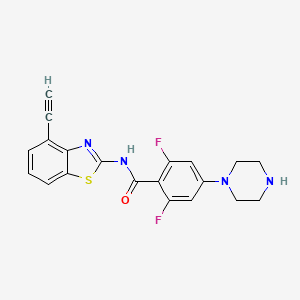
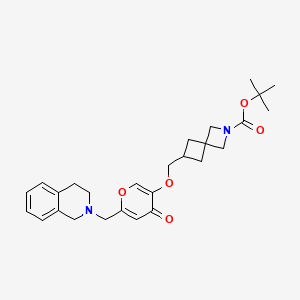
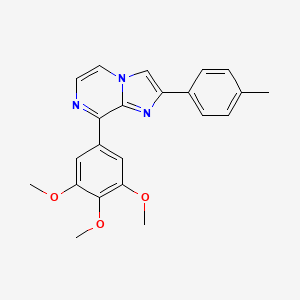

![[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate](/img/structure/B10861675.png)
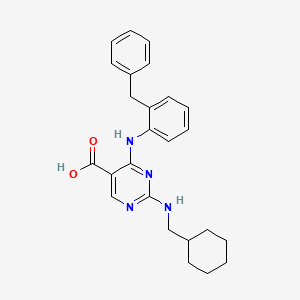
![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)
![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)
